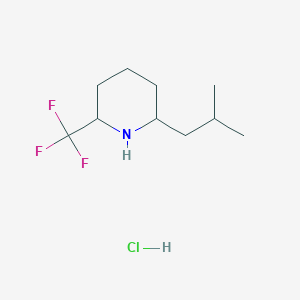

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride

Vue d'ensemble

Description

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H19ClF3N and its molecular weight is 245.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride is a synthetic organic compound that has garnered interest in biological research due to its potential therapeutic applications. This compound, identified by its CAS number 1132-61-2, is primarily studied for its role as a buffering agent in biological systems and its possible pharmacological effects.

The compound features a piperidine ring substituted with a trifluoromethyl group and an isopropyl side chain. This unique structure contributes to its solubility and stability in various biological environments, making it suitable for use in cell cultures and biochemical assays.

Biological Activity

Research indicates that this compound exhibits several biological activities:

While specific mechanisms for this compound are not extensively documented, its structural characteristics suggest several possible interactions:

- Enzyme Modulation : The trifluoromethyl group may enhance lipophilicity, allowing the compound to interact with lipid membranes or specific enzymes involved in metabolic pathways.

- Receptor Interactions : Similar compounds have shown the ability to modulate receptor activity, which could be a pathway for its biological effects.

Research Findings

Recent studies have focused on the pharmacological potential of piperidine derivatives. For instance, structural modifications of related compounds have demonstrated significant variations in biological activity, suggesting that subtle changes in chemical structure can lead to enhanced therapeutic properties .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various piperidine derivatives, including those similar to this compound. Results indicated moderate activity against Gram-positive and Gram-negative bacteria, warranting further investigation into structure-activity relationships (SAR) .

- Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. The findings suggest that compounds with similar piperidine structures may inhibit cell proliferation through apoptosis induction, although specific data on this compound remain scarce .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural differences:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Piperidine with trifluoromethyl | Moderate | Emerging interest |

| N-(4-Methoxypyridin-2-yl) derivatives | Modified piperidine | High | Significant inhibition |

| 1-(4-Methoxyoxolan-3-yl)-1H-triazole derivatives | Triazole-based | Low | Variable efficacy |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily recognized for its utility as a building block in the synthesis of pharmaceutical agents. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as drugs.

Anticancer Agents

Research indicates that derivatives of 2-(2-Methylpropyl)-6-(trifluoromethyl)piperidine hydrochloride have shown potential in the development of anticancer medications. A notable study highlighted its application in synthesizing compounds targeting lung and colon cancers, demonstrating promising activity against these malignancies .

Neurological Disorders

The compound has been investigated for its effects on neurotransmitter systems, particularly as a ligand for serotonin receptors. Its derivatives are being explored for their potential to treat conditions such as depression and anxiety by modulating serotonin pathways .

Synthesis of Organic Molecules

The versatility of this compound extends to its role as a reagent in organic synthesis. It serves as a precursor for various chemical transformations, including:

- Ring-opening reactions : The compound can be utilized in reactions involving oxabenzonorbornadiene, leading to the formation of substituted piperidines .

- Formation of heterocycles : Its structure allows for the creation of complex heterocyclic compounds through cyclization processes, which are crucial in drug development.

Case Study: Synthesis of Anticancer Compounds

A recent study focused on synthesizing a series of piperidine derivatives from this compound aimed at enhancing anticancer activity. The synthesized compounds were tested for cytotoxicity against various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics .

Case Study: Neuropharmacological Applications

Another investigation explored the use of this compound in creating novel antidepressants. The research demonstrated that certain derivatives had a significant impact on serotonin receptor binding, suggesting their potential as therapeutic agents for treating mood disorders .

Data Tables

Propriétés

IUPAC Name |

2-(2-methylpropyl)-6-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3N.ClH/c1-7(2)6-8-4-3-5-9(14-8)10(11,12)13;/h7-9,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGQJOGPQKUKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC(N1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-51-5 | |

| Record name | Piperidine, 2-(2-methylpropyl)-6-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.